2-Aminopyrimidine-5-sulfonamide chemical properties
2-Aminopyrimidine-5-sulfonamide chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Aminopyrimidine-5-sulfonamide
Introduction
2-Aminopyrimidine-5-sulfonamide is a heterocyclic compound that integrates two key pharmacophores: the 2-aminopyrimidine scaffold and a sulfonamide functional group. This unique combination makes it a molecule of significant interest to researchers in medicinal and agricultural chemistry. The 2-aminopyrimidine core is a prevalent feature in a multitude of biologically active molecules, including several approved drugs.[1][2] The sulfonamide group is the cornerstone of sulfa drugs, the first class of synthetic antimicrobial agents, and continues to be a vital component in the design of various therapeutic agents, including diuretics, and anticancer agents.[3][4][5]
This guide provides a comprehensive overview of the chemical properties of 2-Aminopyrimidine-5-sulfonamide, offering insights into its synthesis, spectroscopic signature, reactivity, and biological significance. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical building block.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties influence its solubility, stability, and suitability for various experimental conditions.
| Property | Value | Source(s) |
| IUPAC Name | 2-aminopyrimidine-5-sulfonamide | [6] |
| CAS Number | 99171-23-0 | [6][7] |
| Molecular Formula | C₄H₆N₄O₂S | [6][7] |
| Molecular Weight | 174.18 g/mol | [6][7] |
| Appearance | Light brown solid | [8] |
| Melting Point | Data not available in searched sources. Sulfanilamide, a related compound, melts at 163.9 - 166.4 °C.[9] | N/A |
| pKa | Data not available in searched sources. The pKa of sulfonamides can vary, but many are weakly acidic.[10] | N/A |
| Solubility | The parent 2-aminopyrimidine is soluble in water and polar organic solvents like methanol and ethanol.[11] The sulfonamide group may alter this profile. | N/A |
| Topological Polar Surface Area | 120 Ų | [6] |
| XLogP3 | -1.6 | [6] |
Synthesis and Purification
The synthesis of 2-aminopyrimidine-5-sulfonamide can be approached through the sulfonation of a 2-aminopyrimidine precursor. A common and effective method involves the reaction of 2-aminopyrimidine with chlorosulfonic acid to generate the intermediate sulfonyl chloride, which is then quenched with ammonia to form the desired sulfonamide.
Rationale Behind the Synthetic Strategy
The chosen synthetic pathway is a well-established method for the preparation of sulfonamides from aromatic or heteroaromatic amines. 2-aminopyrimidine serves as the starting material due to its commercial availability and the presence of the required pyrimidine core.[11] Chlorosulfonic acid is a powerful sulfonating agent that readily reacts with the electron-rich pyrimidine ring. The subsequent reaction with ammonia provides a straightforward method to convert the reactive sulfonyl chloride intermediate into the stable sulfonamide.
Experimental Protocol: Synthesis of 2-Aminopyrimidine-5-sulfonamide
Step 1: Formation of 2-Aminopyrimidine-5-sulfonyl chloride
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In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, place 2-aminopyrimidine (1 equivalent) in an excess of chloroform.
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C. The reaction is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours to ensure complete sulfonation.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride intermediate.
-
Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Amination to form 2-Aminopyrimidine-5-sulfonamide
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Suspend the crude 2-aminopyrimidine-5-sulfonyl chloride in a suitable solvent like acetone or tetrahydrofuran (THF) in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
-
Continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the sulfonyl chloride is consumed.
-
Remove the solvent under reduced pressure.
-
Treat the residue with water and filter the solid product.
Purification Protocol
The crude 2-aminopyrimidine-5-sulfonamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield a light brown solid.[8] The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and melting point determination.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2-Aminopyrimidine-5-sulfonamide.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of a synthesized compound. The following sections detail the expected spectral characteristics of 2-aminopyrimidine-5-sulfonamide.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information about the different types of protons and their connectivity in the molecule.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyrimidine C-H | ~8.5 - 9.0 | Singlet | 2H | The protons on the pyrimidine ring are in an electron-deficient environment, leading to a downfield shift. |
| -NH₂ (amino) | ~6.5 - 7.5 | Broad Singlet | 2H | The chemical shift of amine protons can vary and they often appear as a broad signal due to hydrogen bonding and exchange. |
| -SO₂NH₂ | ~7.0 - 8.0 | Broad Singlet | 2H | Similar to the amino group, the sulfonamide protons are also exchangeable and typically appear as a broad singlet. |
Note: The exact chemical shifts can vary depending on the solvent used for analysis.
¹³C NMR Spectroscopy
The carbon NMR spectrum will identify the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| Pyrimidine C-NH₂ | ~160 - 165 | The carbon atom attached to the amino group is significantly deshielded. |
| Pyrimidine C-H | ~155 - 160 | The carbons in the pyrimidine ring are in an electron-poor environment. |
| Pyrimidine C-SO₂ | ~130 - 140 | The carbon attached to the electron-withdrawing sulfonamide group will be deshielded. |
FT-IR Spectroscopy
Infrared spectroscopy is useful for identifying the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (amino & sulfonamide) | 3300 - 3500 | Stretching (asymmetric and symmetric) |
| C=N (pyrimidine ring) | 1600 - 1650 | Stretching |
| N-H | ~1600 | Scissoring (bending) |
| S=O (sulfonamide) | 1310 - 1350 (asymmetric) | Stretching |
| S=O (sulfonamide) | 1140 - 1180 (symmetric) | Stretching |
| S-N (sulfonamide) | 900 - 930 | Stretching |
The FT-IR spectrum of sulfonamides is characterized by strong absorption bands for the S=O stretching vibrations.[12][13]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion (M⁺): m/z = 174.02 (monoisotopic mass)[6]
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Key Fragmentation Pathways:
Chemical Reactivity
The chemical reactivity of 2-aminopyrimidine-5-sulfonamide is dictated by the interplay of the electron-deficient pyrimidine ring and the nucleophilic amino and sulfonamide groups.
-
Amino Group: The 2-amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. These reactions allow for the further functionalization of the molecule, which is a key strategy in drug discovery.
-
Sulfonamide Group: The sulfonamide nitrogen is weakly acidic and can be deprotonated under basic conditions. The resulting anion can participate in substitution reactions.
-
Pyrimidine Ring: The pyrimidine ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. However, nucleophilic aromatic substitution can occur, particularly if a leaving group is present on the ring. The sulfonyl group at the 5-position can act as a leaving group under certain conditions, allowing for the introduction of other functional groups.[8]
Applications and Mechanism of Action in Drug Development
2-Aminopyrimidine-5-sulfonamide is a valuable scaffold in drug discovery due to its structural similarity to key biological molecules and the proven therapeutic efficacy of its constituent moieties.
Role as a Versatile Chemical Building Block
This compound serves as a starting material for the synthesis of more complex molecules with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[8] The ability to modify both the amino and sulfonamide groups allows for the creation of large libraries of compounds for high-throughput screening.
Antibacterial Mechanism of Action
As a sulfonamide, 2-aminopyrimidine-5-sulfonamide is expected to exhibit antibacterial activity through the well-established mechanism of action for this class of drugs.[17][18][][20]
-
Competitive Inhibition: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria.
-
Enzyme Inhibition: They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), preventing the incorporation of PABA into dihydropteroic acid.
-
Disruption of Folic Acid Synthesis: This blockage of folic acid synthesis deprives the bacteria of essential cofactors required for the synthesis of nucleotides (purines and pyrimidines) and certain amino acids.
-
Bacteriostatic Effect: The inability to produce these vital components leads to the cessation of bacterial growth and replication, resulting in a bacteriostatic effect.
Humans are not affected by this mechanism because they obtain folic acid from their diet and do not possess the DHPS enzyme.
Mechanism of Action Diagram
Caption: Mechanism of action of sulfonamide antibacterials.
Safety and Handling
Based on available data, 2-aminopyrimidine-5-sulfonamide should be handled with appropriate safety precautions.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
-
Storage: Store in a cool, dry, and well-ventilated place. Commercial suppliers recommend storage at 0-8 °C.[7]
References
-
What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). Cleveland Clinic. [Link]
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (n.d.). ACS Publications. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. [Link]
-
Sulfonamide: Mechanism of Action & Uses - Video. (n.d.). Study.com. [Link]
-
Sulfonamide: Mechanism of Action & Uses - Lesson. (n.d.). Study.com. [Link]
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. [Link]
-
Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (n.d.). IJIRSET. [Link]
-
2-Aminopyrimidine | C4H5N3 | CID 7978. (n.d.). PubChem. [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. [Link]
-
Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. (n.d.). ResearchGate. [Link]
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). Vandana Publications. [Link]
-
2-Amino-5-pyrimidinesulfonamide | C4H6N4O2S | CID 53420996. (n.d.). PubChem. [Link]
-
2-amino-5-pyrimidinesulfonic acid - C4H5N3O3S, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis. [Link]
-
Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. (n.d.). JOCPR. [Link]
-
Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. (n.d.). ResearchGate. [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline. [Link]
-
Synthesis and characterization of some sulfonamide dervatives. (n.d.). Research India Publications. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PMC - NIH. [Link]
-
Synthetic route for sulfonamides 5a‐f. (n.d.). ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (n.d.). PubMed. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]
-
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PMC - NIH. [Link]
-
Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. (n.d.). CORE. [Link]
-
Supporting Information Hydroxylamine as an Oxygen Nucleophile: Substitution of Sulfonamide by Hydroxyl Group in Benzothiazole-2-. (n.d.). The Royal Society of Chemistry. [Link]
-
The pK a values of the sulfonamides studied. (n.d.). ResearchGate. [Link]
-
Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. (2023). PMC - PubMed Central. [Link]
-
INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. (n.d.). PubMed. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Amino-5-pyrimidinesulfonamide | C4H6N4O2S | CID 53420996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-pyrimidine-5-sulfonic acid amide 95% | CAS: 99171-23-0 | AChemBlock [achemblock.com]
- 8. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. U.S. Pharmacopeia Sulfanilamide Melting Point Standard (Approximately 165 | Fisher Scientific [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 14. researchgate.net [researchgate.net]
- 15. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sphinxsai.com [sphinxsai.com]
- 17. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 20. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]
